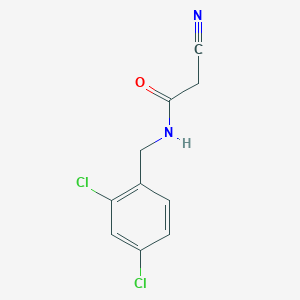

2-cyano-N-(2,4-dichlorobenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-cyano-N-(2,4-dichlorobenzyl)acetamide is a chemical compound with the molecular formula C10H8Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group (-CN) and a dichlorobenzyl group attached to an acetamide backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,4-dichlorobenzyl)acetamide typically involves the reaction of 2,4-dichlorobenzylamine with cyanoacetic acid or its derivatives. One common method involves the following steps:

Reaction with Cyanoacetic Acid: The 2,4-dichlorobenzylamine is reacted with cyanoacetic acid in the presence of a suitable catalyst, such as triethylamine, under reflux conditions. This reaction yields the desired cyanoacetamide derivative.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial methods often use automated systems for precise control of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-N-(2,4-dichlorobenzyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dichlorobenzyl group is replaced by other functional groups.

Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a metal catalyst.

Major Products

Substitution: Various substituted cyanoacetamides.

Condensation: Heterocyclic compounds such as pyridines or quinolines.

Reduction: Amino derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 2-cyano-N-(2,4-dichlorobenzyl)acetamide can be categorized into several key areas:

Medicinal Chemistry

- Antiviral Research: This compound has been identified as a potential inhibitor of papain-like protease (PLpro), which is crucial for the replication of viruses such as SARS-CoV-2. Studies have shown that it can significantly reduce viral load in infected cell cultures by disrupting the proteolytic processing of viral polyproteins.

- Anticancer Properties: Derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. Mechanistic studies indicate that these compounds induce apoptosis in cancer cells through bioactivation pathways.

- Antimicrobial Activity: Preliminary investigations suggest that this compound possesses antimicrobial properties against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Organic Synthesis

- Building Block for Heterocycles: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals .

- Reactivity in Chemical Reactions: It participates in diverse chemical reactions due to its functional groups, allowing for the construction of complex molecular architectures that are valuable in synthetic chemistry.

The biological activities associated with this compound are summarized in the following table:

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits papain-like protease (PLpro), blocking viral replication | |

| Anticancer | Induces apoptosis in cancer cell lines; selective cytotoxicity observed | |

| Antimicrobial | Exhibits activity against various bacterial strains |

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study evaluated the antiviral efficacy of this compound using in vitro assays against SARS-CoV-2. The results indicated that the compound significantly reduced viral load in infected cell cultures compared to controls. Molecular docking studies further supported these findings by demonstrating a strong binding affinity to the PLpro active site.

Case Study 2: Anticancer Activity

Research conducted on derivatives of this compound revealed their ability to selectively induce apoptosis in various cancer cell lines. The study highlighted the potential for developing new anticancer therapeutics based on this compound's structure and activity profile.

Wirkmechanismus

The mechanism of action of 2-cyano-N-(2,4-dichlorobenzyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorobenzyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-cyano-N-(2,4-dichlorophenyl)acetamide

- 2-cyano-N-(2,4-dichlorobenzyl)propionamide

- 2-cyano-N-(2,4-dichlorobenzyl)butyramide

Uniqueness

2-cyano-N-(2,4-dichlorobenzyl)acetamide is unique due to the presence of both the cyano and dichlorobenzyl groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2-Cyano-N-(2,4-dichlorobenzyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various research findings.

- Molecular Formula : C10H8Cl2N2O

- Molecular Weight : 227.09 g/mol

- CAS Number : 64488-09-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioactivation.

- Receptor Interaction : The compound has demonstrated affinity for various receptors, including sigma receptors, which are implicated in pain modulation and neuroprotection. Its binding affinity and selectivity for these receptors can influence its therapeutic potential .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro assays have revealed that this compound exhibits cytotoxic effects against several cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical carcinoma)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated that the compound induces apoptosis in these cells, potentially through the activation of caspase pathways and modulation of cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 12 | Cell cycle arrest at G1 phase |

| A549 | 18 | Induction of oxidative stress |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicate that it may reduce neuronal cell death in models of neurodegenerative diseases by modulating oxidative stress and inflammation .

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of various derivatives of acetamide compounds on cancer cell proliferation. The findings highlighted that modifications in the benzyl group significantly influenced cytotoxicity and selectivity towards different cancer types .

- Neuroprotection Study : Research conducted on animal models demonstrated that treatment with this compound resulted in improved outcomes in models of induced neurodegeneration. The compound was found to decrease markers of inflammation and oxidative damage significantly .

Eigenschaften

IUPAC Name |

2-cyano-N-[(2,4-dichlorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(9(12)5-8)6-14-10(15)3-4-13/h1-2,5H,3,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNFQLSOKIRCCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.